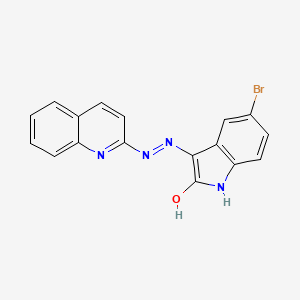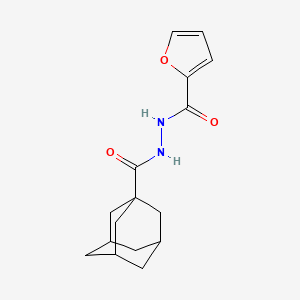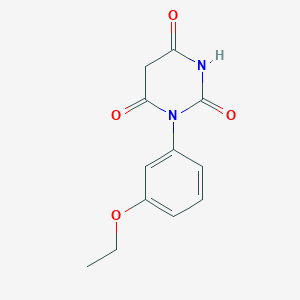![molecular formula C25H24O4 B4948600 (4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone selectively blocks the mGluR5 receptor, which is involved in various physiological processes, including learning and memory, anxiety, and addiction. By blocking this receptor, this compound reduces the activity of glutamate, a neurotransmitter that is overactive in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in clinical applications.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of (4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone in various neurological and psychiatric disorders. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound, as well as investigating its potential side effects and drug interactions. Additionally, the role of the mGluR5 receptor in various physiological processes should be further elucidated to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone can be synthesized by reacting 4-bromophenol with 2-(2-methoxyphenoxy)ethyl bromide in the presence of potassium carbonate to obtain 2-(2-methoxyphenoxy)ethyl 4-bromophenyl ether. This intermediate is then reacted with 1-propen-1-ol in the presence of sodium hydride to obtain 2-(2-methoxy-4-(1-propen-1-yl)phenoxy)ethyl 4-bromophenyl ether. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. This compound has also been investigated as a potential treatment for neuropathic pain and epilepsy.
Eigenschaften
IUPAC Name |
[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-3-7-19-10-15-23(24(18-19)27-2)29-17-16-28-22-13-11-21(12-14-22)25(26)20-8-5-4-6-9-20/h3-15,18H,16-17H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGXEGHPOJGMT-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)


![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4948585.png)

![N~1~-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4948596.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4948603.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4948606.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B4948612.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4948620.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)
